molecular formula C9H9ClN4 B2499142 1-(3-Chloro-2-methylpyridin-4-yl)pyrazol-3-amine CAS No. 1864682-68-7

1-(3-Chloro-2-methylpyridin-4-yl)pyrazol-3-amine

Cat. No.: B2499142
CAS No.: 1864682-68-7
M. Wt: 208.65
InChI Key: RRMXCZQPUANLBE-UHFFFAOYSA-N
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Scientific Research Applications

1-(3-Chloro-2-methylpyridin-4-yl)pyrazol-3-amine has several scientific research applications:

Future Directions

The future directions for this compound could involve further studies to determine its potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also explore its synthesis pathways, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

Preparation Methods

The synthesis of 1-(3-Chloro-2-methylpyridin-4-yl)pyrazol-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1-(3-Chloro-2-methylpyridin-4-yl)pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylpyridin-4-yl)pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may act as an inhibitor of certain kinases or enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

Similar compounds to 1-(3-Chloro-2-methylpyridin-4-yl)pyrazol-3-amine include other pyrazole derivatives with different substituents on the pyridine or pyrazole rings. These compounds may have varying biological activities and chemical properties. For instance:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-(3-chloro-2-methylpyridin-4-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-6-9(10)7(2-4-12-6)14-5-3-8(11)13-14/h2-5H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMXCZQPUANLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1Cl)N2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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